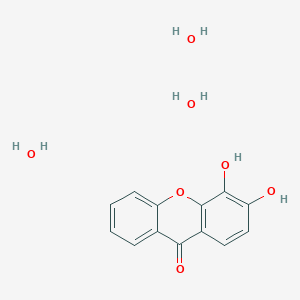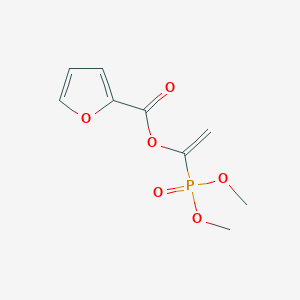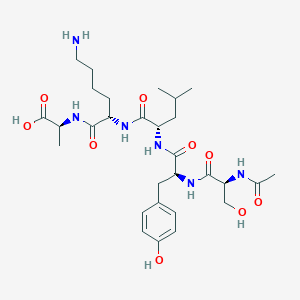
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of six amino acids: serine, tyrosine, leucine, lysine, and alanine, with an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, alanine, to a solid resin. The subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The acetyl group is introduced at the N-terminus during the final deprotection step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Strict quality control measures are implemented to maintain consistency and meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to influence cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate: A longer peptide with additional amino acids and functional groups.
N-Acetyl-L-tyrosine: A simpler compound with only one amino acid, used for parenteral nutrition and as a dietary supplement.
Uniqueness
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and acetylation, which confer distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
923582-12-1 |
|---|---|
Molekularformel |
C29H46N6O9 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H46N6O9/c1-16(2)13-22(26(40)33-21(7-5-6-12-30)25(39)31-17(3)29(43)44)34-27(41)23(14-19-8-10-20(38)11-9-19)35-28(42)24(15-36)32-18(4)37/h8-11,16-17,21-24,36,38H,5-7,12-15,30H2,1-4H3,(H,31,39)(H,32,37)(H,33,40)(H,34,41)(H,35,42)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
GXKDPKXMRALZDV-KELSAIANSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
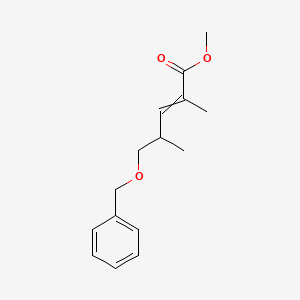
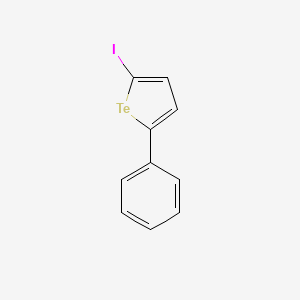
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
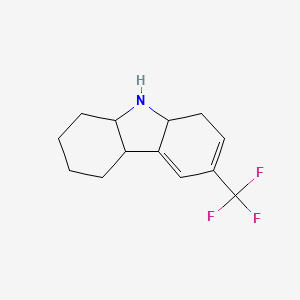
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
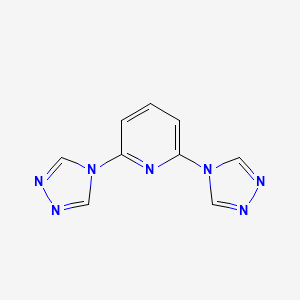
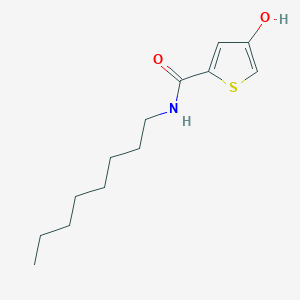
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
